Hydrophilicity Advantage Over 5-Fluoronicotinamide
The computed XLogP3-AA of 2‑amino‑5‑fluoronicotinamide is 0, whereas the LogP of 5-fluoronicotinamide—lacking the 2‑amino group—is reported as 1.02 . This ~1‑log‑unit reduction in lipophilicity translates into an approximately 10‑fold higher anticipated aqueous solubility, which can improve handling, formulation, and bioavailability in early‑stage lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 5-Fluoronicotinamide: LogP = 1.02 |
| Quantified Difference | Δ LogP ≈ 1.02 (10‑fold difference in partition coefficient) |
| Conditions | Computed values (PubChem XLogP3-AA; Molbase LogP) |
Why This Matters
A lower LogP directly correlates with reduced non‑specific binding and improved solubility, which are critical parameters for fragment‑based screening and lead compound selection.
- [1] PubChem Compound Summary for CID 68570515, 2-Amino-5-fluoronicotinamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-fluoronicotinamide View Source
- [2] Molbase: 5-Fluoronicotinamide (70-58-6) – LogP 1.0199. https://qiye.molbase.cn View Source
